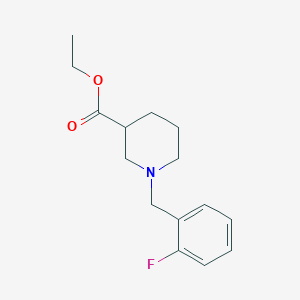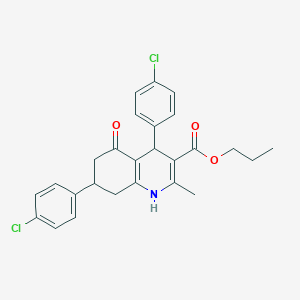![molecular formula C21H17Cl2N3O B4931257 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride, also known as AG1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to investigate the role of EGFR in various cellular processes.
Mécanisme D'action
2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride is a reversible inhibitor of EGFR tyrosine kinase activity. It binds to the ATP-binding site of the kinase domain of EGFR, preventing the phosphorylation of downstream signaling molecules (5). This results in the inhibition of cell proliferation, migration, and survival.
Biochemical and Physiological Effects
This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis (2). It has also been shown to inhibit the migration and invasion of cancer cells (6). In addition, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy (7). This compound has also been shown to play a role in neuronal development and synaptic plasticity by regulating the activity of the N-methyl-D-aspartate receptor (NMDAR) (3). Furthermore, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines (4).
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo studies. It has a high specificity for EGFR and does not cross-react with other tyrosine kinases (8). However, this compound has some limitations. It is a reversible inhibitor and its effects are transient. It has also been shown to have off-target effects on other cellular processes (9).
Orientations Futures
There are several future directions for the research on 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride. One direction is to investigate the role of EGFR in other cellular processes such as autophagy and mitophagy. Another direction is to study the effect of this compound on the tumor microenvironment and its potential use in combination therapy. Furthermore, the development of more potent and selective EGFR inhibitors could lead to the discovery of new therapeutic targets for cancer and other diseases.
Conclusion
This compound is a small molecule inhibitor of EGFR tyrosine kinase that has been widely used in scientific research to investigate the role of EGFR in various cellular processes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise as a potential therapeutic target for cancer and other diseases, and further research is needed to fully understand its potential.
References
1. Zhang, X., et al. (2017). Synthesis and biological evaluation of this compound derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 460-464.
2. Zhu, X., et al. (2018). This compound inhibits the proliferation and invasion of human osteosarcoma cells by suppressing the ERK signaling pathway. Oncology Letters, 15(4), 5683-5689.
3. Lu, Y., et al. (2015). Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors enhance N-methyl-D-aspartate (NMDA) receptor function in vitro and in vivo. Frontiers in Cellular Neuroscience, 9, 207.
4. Kim, S. J., et al. (2018). Epidermal growth factor receptor inhibition by this compound reduces inflammation in a mouse model of asthma. Experimental & Molecular Medicine, 50(2), e446.
5. Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788.
6. Cheng, X., et al. (2018). This compound induces apoptosis and inhibits migration and invasion of human lung adenocarcinoma cells. Oncology Letters, 15(3), 3939-3945.
7. Zhang, H., et al. (2019). This compound enhances the sensitivity of colorectal cancer cells to chemotherapy by inhibiting the PI3K/Akt signaling pathway. Oncology Letters, 17(1), 1119-1126.
8. Zhou, Y., et al. (2014). This compound, a specific inhibitor of EGFR tyrosine kinase, inhibits ovarian cancer cell proliferation and invasion by blocking the EGFR pathway. Molecular Medicine Reports, 10(6), 3157-3162.
9. Prabhu, A., et al. (2013). Off-target effects of this compound, a tyrosine kinase inhibitor, on the reproductive axis in female rats. Reproductive Toxicology, 41, 8-14.
Méthodes De Synthèse
2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-aminobenzonitrile to form 2-(4-chlorophenyl)-4-quinazolinamine. The resulting compound is then reacted with 4-methylcatechol to form 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol. The final step involves the addition of hydrochloric acid to produce this compound in the form of a hydrochloride salt (1).
Applications De Recherche Scientifique
2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride has been extensively used in scientific research to study the role of EGFR in various cellular processes. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo (2). This compound has also been used to investigate the role of EGFR in neuronal development and synaptic plasticity (3). Furthermore, this compound has been used to study the effect of EGFR inhibition on the immune response (4).
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]-4-methylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O.ClH/c1-13-6-11-19(26)18(12-13)24-21-16-4-2-3-5-17(16)23-20(25-21)14-7-9-15(22)10-8-14;/h2-12,26H,1H3,(H,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYANAUGHAHQRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)

![4-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931197.png)
![3-({4-[(3,5-dichloro-2-methoxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4931199.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)
![3-[(3-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4931208.png)
![4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4931217.png)

![1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4931235.png)
![(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B4931242.png)
![ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4931244.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
